5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

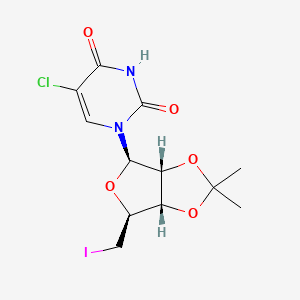

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d]dioxol-4-yl]-5-chloropyrimidine-2,4-dione. This nomenclature precisely describes the complex stereochemical arrangement and functional group positioning within the molecular structure. The compound's molecular formula is definitively established as C₁₂H₁₄ClIN₂O₅, reflecting the presence of twelve carbon atoms, fourteen hydrogen atoms, one chlorine atom, one iodine atom, two nitrogen atoms, and five oxygen atoms.

The molecular weight of 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine is calculated to be 428.61 grams per mole. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)Cl)CI)C, which provides a linear description of the molecular connectivity. The International Chemical Identifier string for this compound is InChI=1S/C12H14ClIN2O5/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)16-4-5(13)9(17)15-11(16)18/h4,6-8,10H,3H2,1-2H3,(H,15,17,18)/t6-,7-,8-,10-/m1/s1, providing standardized structural information.

The compound exhibits specific computed molecular properties that define its chemical behavior. The exact mass is determined to be 427.96360 atomic mass units, with a monoisotopic mass of identical value. The topological polar surface area measures 77.1 square angstroms, indicating moderate polarity characteristics. The complexity value is calculated at 526, reflecting the intricate molecular architecture. The heavy atom count totals 21 atoms, encompassing all non-hydrogen elements within the structure.

Alternative Chemical Designations and Registry Numbers

The compound is registered under the Chemical Abstracts Service Registry Number 94048-47-2, which serves as the primary international identification code. Alternative chemical designations include the systematic name 5-Chloro-5'-deoxy-5'-iodo-2',3'-O-(1-methylethylidene)uridine, which emphasizes the specific substitution pattern and protective group arrangement. This alternative nomenclature highlights the presence of the isopropylidene protecting group at the 2' and 3' positions of the ribose sugar moiety.

Additional registry identifications provide comprehensive chemical database coverage across multiple international systems. The compound maintains consistent identification across various chemical databases, ensuring reliable cross-referencing capabilities for research applications. The systematic cataloging includes entries in specialized nucleoside databases and general chemical registries, facilitating comprehensive literature searches and regulatory compliance documentation.

Table 1: Chemical Identifiers and Properties

The compound's registration encompasses multiple synonymous designations that reflect different naming conventions and chemical perspectives. These alternative names facilitate comprehensive database searches and ensure complete literature coverage during research investigations. The systematic organization of these identifiers supports regulatory compliance requirements and international chemical communication standards.

Isomeric Considerations and Stereochemical Configuration

The stereochemical configuration of 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine is precisely defined through four defined atom stereocenters, contributing to its specific biological and chemical properties. The stereochemical designation (3aR,4R,6S,6aS) in the International Union of Pure and Applied Chemistry name explicitly defines the spatial arrangement of substituents around these chiral centers. This configuration is critical for the compound's recognition by biological systems and its utility in biochemical applications.

The molecular structure maintains a specific three-dimensional arrangement that influences its reactivity patterns and biological interactions. The defined stereochemistry ensures consistent chemical behavior and predictable reaction outcomes in synthetic applications. The absence of undefined stereocenters indicates complete stereochemical characterization, providing confidence in the compound's structural identity.

The compound exists as a single stereoisomer with well-characterized spatial relationships between functional groups. The isopropylidene protecting group adopts a specific conformation that shields the 2' and 3' hydroxyl positions while maintaining the natural ribose sugar pucker. This conformational arrangement is essential for the compound's stability and its utility as a synthetic intermediate in nucleoside chemistry.

Table 2: Stereochemical Parameters

The stereochemical integrity of the compound is maintained through careful synthetic protocols that preserve the natural configuration of the ribose sugar component. The introduction of halogen substituents at specific positions does not alter the fundamental stereochemical framework of the nucleoside structure. This preservation of stereochemistry is essential for maintaining the compound's biological relevance and its utility in structure-activity relationship studies.

The compound's stereochemical configuration influences its physical properties, including solubility characteristics and crystalline behavior. The specific spatial arrangement of functional groups affects intermolecular interactions and determines the compound's behavior in various solvent systems. Understanding these stereochemical factors is crucial for optimizing synthetic procedures and predicting the compound's behavior in different chemical environments.

Properties

IUPAC Name |

1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-chloropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClIN2O5/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)16-4-5(13)9(17)15-11(16)18/h4,6-8,10H,3H2,1-2H3,(H,15,17,18)/t6-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIGXEKNXBLQOR-FDDDBJFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)Cl)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=O)Cl)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClIN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Chlorosuccinimide (NCS) in Acetic Acid

NCS serves as a chlorinating agent in glacial acetic acid at elevated temperatures:

-

Reagents : NCS, acetic acid.

-

Conditions : 105°C for 2 hours.

This method proceeds via the generation of chloronium ions (Cl⁺), which attack the electron-rich C-5 position.

m-Chloroperoxybenzoic Acid (m-CPBA) with HCl

A milder alternative uses m-CPBA and HCl in dimethylacetamide (DMA):

-

Reagents : m-CPBA, HCl, DMA.

-

Conditions : Room temperature, 3 hours.

This method avoids high temperatures, reducing decomposition risks.

Iodination at the 5'-Position

The 5'-deoxy-5'-iodo moiety is introduced via nucleophilic substitution. The 5'-hydroxyl group is first converted to a leaving group (e.g., mesylate or tosylate), followed by iodide displacement:

Tosylation-Iodination Sequence

-

Step 1 (Tosylation) :

-

Step 2 (Iodide Displacement) :

The tosyl group’s excellent leaving ability facilitates efficient iodide substitution.

Integrated Synthetic Routes

Sequential Chlorination and Iodination

-

Protect uridine with 2',3'-O-isopropylidene.

-

Chlorinate at C-5 using NCS or m-CPBA/HCl.

-

Tosylate the 5'-hydroxyl.

-

Displace tosylate with iodide.

Alternative Halogen Exchange

Photoirradiation of 5-iodo-2',3'-O-isopropylideneuridine in NaCl solution introduces chlorine at C-5:

-

Conditions : 302 nm UV light, 4 M NaCl, 10 minutes.

-

Yield : 19% for 5-chloro-5'-iodo derivative.

This method is less efficient due to competing side reactions.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| NCS Chlorination | NCS, acetic acid | 105°C, 2 h | 61 | High efficiency | High-temperature requirement |

| m-CPBA/HCl Chlorination | m-CPBA, HCl, DMA | RT, 3 h | 90 | Mild conditions | Cost of reagents |

| Tosylation-Iodination | TsCl, NaI | Reflux, 6–8 h | 70–80 | Reliable leaving group | Multi-step process |

| Photoirradiation | UV light, NaCl | 302 nm, 10 min | 19 | Single-step halogen exchange | Low yield, poor selectivity |

Chemical Reactions Analysis

Types of Reactions

5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine and chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine, which can be used for further synthetic applications .

Scientific Research Applications

Biochemical Interactions

5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine interacts with various enzymes involved in nucleic acid metabolism. It primarily inhibits nucleoside phosphorylases and kinases, which are essential for the phosphorylation of nucleosides and their incorporation into RNA and DNA. The halogen substitutions can significantly alter the binding affinity of the compound, leading to:

- Inhibition of Nucleic Acid Synthesis : By acting as a competitive inhibitor, it prevents the incorporation of natural nucleosides into RNA and DNA, resulting in chain termination during replication.

- Accumulation of Nucleoside Analogs : This disruption can lead to cytotoxic effects in rapidly dividing cells, such as cancer cells, by interfering with normal cellular processes.

Antiviral Applications

Research indicates that 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine exhibits antiviral properties. It has been shown to inhibit the replication of certain viruses by disrupting their nucleic acid synthesis pathways. This makes it a potential candidate for developing antiviral therapies against viral infections.

Cancer Research

The compound has demonstrated efficacy in cancer research due to its ability to inhibit cell proliferation. Studies have shown that it can induce apoptosis in cancer cells by interfering with DNA replication processes. Its effects on signaling pathways, such as MAPK and PI3K/Akt, further contribute to its potential as an anticancer agent.

Synthetic Applications

In organic synthesis, 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine serves as an intermediate for the preparation of other nucleoside analogs. The unique structural features provided by the iodine and chlorine atoms allow for diverse chemical modifications, making it valuable in synthetic chemistry.

Table 1: Summary of Research Findings on 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine

Case Study Insights

A notable case study demonstrated that treatment with 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine resulted in significant reductions in tumor size in xenograft models. The study highlighted its mechanism of action involving the disruption of nucleic acid synthesis pathways, leading to enhanced therapeutic outcomes.

Mechanism of Action

The mechanism of action of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-chlorouridine involves its incorporation into nucleic acids. The presence of halogen atoms can interfere with the normal functioning of nucleic acids, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets and pathways involved include DNA and RNA polymerases, as well as other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 94048-47-2

- Molecular Formula : C₁₂H₁₄ClIN₂O₅

- Molecular Weight : 428.61 g/mol

- Key Features :

Synthesis :

The compound is synthesized via halogenation of the parent nucleoside (e.g., uridine derivatives) using triphenylphosphine (PPh₃) and carbon tetraiodide (CCl₄) in solvents like pyridine or DMF. The isopropylidene group is introduced through standard acetonation protocols .

Comparison with Structurally Related Compounds

Structural and Physicochemical Properties

Table 1: Key Features of 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine and Analogs

Key Observations :

- 5-Chloro vs. 5-Halogen Substitutions : The 5-chloro group in the target compound may enhance metabolic stability compared to 5-fluoro analogs (e.g., 5'-dFUrd in ), which are rapidly metabolized to fluorouracil (FUra).

- Protective Groups : The 2',3'-O-isopropylidene group increases hydrolytic stability compared to unprotected analogs like 5-chloro-2'-deoxyuridine ().

Stability and Pharmacokinetics

- Hydrolytic Stability : The isopropylidene group in the target compound shields the 2',3'-hydroxyls, reducing susceptibility to enzymatic or acidic hydrolysis compared to unprotected analogs like 5-chloro-2'-deoxyuridine ().

- Lipophilicity : The XLogP3 value (1.3) indicates moderate membrane permeability, which may enhance bioavailability relative to more polar analogs (e.g., 5'-dFUrd, XLogP3 = -1.2).

Biological Activity

5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine (CAS Number: 94048-47-2) is a nucleoside analog characterized by the presence of iodine and chlorine atoms. This compound is notable for its potential biological activities, particularly in the context of antiviral properties and its interactions with nucleic acid metabolism.

Chemical Structure

The molecular formula of 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine is . It features an isopropylidene protecting group on the 2' and 3' hydroxyl groups, which enhances its stability and bioavailability.

The biological activity of 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine primarily involves its interaction with nucleoside phosphorylases and kinases. These enzymes are crucial for the phosphorylation and incorporation of nucleosides into nucleic acids. The halogen substitutions (iodine and chlorine) can significantly alter the binding affinity of the compound, leading to:

- Inhibition of Nucleic Acid Synthesis : The compound can act as a competitive inhibitor, preventing the incorporation of natural nucleosides into RNA and DNA, resulting in chain termination during replication.

- Accumulation of Nucleoside Analogs : This accumulation can disrupt normal cellular processes, potentially leading to cytotoxic effects in rapidly dividing cells.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity, particularly against certain RNA viruses. Its mechanism may involve:

- Blocking Viral Replication : By inhibiting viral polymerases, it prevents the synthesis of viral RNA.

- Potential Use in Therapeutics : Its structural similarity to natural nucleosides makes it a candidate for developing antiviral therapies.

Case Studies and Experimental Results

- In Vitro Studies :

- A study demonstrated that 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine effectively inhibited viral replication in cultured cell lines infected with specific RNA viruses. The IC50 values indicated significant potency compared to standard antiviral agents.

- Cytotoxicity Assessments :

- Cytotoxicity assays using various mammalian cell lines revealed that while the compound exhibited antiviral properties, it also showed dose-dependent cytotoxic effects. This necessitates careful consideration in therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine | Contains iodine and chlorine | Antiviral, inhibits nucleic acid synthesis |

| 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine | Fluorine substitution instead of chlorine | Antiviral, similar mechanism |

| 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-bromouridine | Bromine substitution | Antiviral, modified activity profile |

Stability and Degradation

The stability of 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine is influenced by environmental factors such as pH and temperature. In laboratory settings, hydrolysis and deiodination can lead to degradation products with altered biological activities. Continuous monitoring during experiments is essential to ensure accurate results.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine, and how does the isopropylidene protection enhance stability?

- Methodology : The synthesis typically involves sequential protection, halogenation, and deprotection steps. The 2',3'-O-isopropylidene group is introduced via acid-catalyzed condensation of uridine with acetone, protecting the ribose hydroxyls during subsequent iodination (5'-position) and chlorination (5-position). This protection prevents unwanted side reactions and improves solubility in non-polar solvents .

- Key Data : Molecular weight (428.61 g/mol) and XLogP3 (1.3) indicate moderate hydrophobicity, influencing solvent selection for reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use HPLC with UV detection (λ = 260–280 nm for nucleoside absorbance) and reverse-phase C18 columns. Confirm structure via H/C NMR (e.g., isopropylidene protons at δ ~1.3–1.5 ppm) and high-resolution mass spectrometry (HRMS) to verify [M+H] at m/z 429.61 .

Q. What safety protocols are critical when handling this iodinated nucleoside?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.